

An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(Methylaminomethyl)anthracene

Cat. No.: B057991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **9-(Methylaminomethyl)anthracene**. It details a common synthetic methodology and explores its primary application as a derivatizing agent for the sensitive detection of isocyanates. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering structured data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

9-(Methylaminomethyl)anthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a solid compound at room temperature.^{[1][2]} Its core structure consists of three fused benzene rings with a methylaminomethyl substituent at the 9-position.^[3] This substitution imparts basic properties to the molecule and is key to its utility in various chemical applications.^[4]

Quantitative Physical Properties

The known physical properties of **9-(Methylaminomethyl)anthracene** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{15}N$	[1] [2]
Molecular Weight	221.30 g/mol	[1]
Melting Point	57-59 °C (lit.)	[2]
Boiling Point (Predicted)	389.6 ± 11.0 °C	[2]
pKa (Strongest Basic, Predicted)	9.99	[3]
logP (Predicted)	3.77	[3]
Polar Surface Area	12.03 Å ²	[3]

Solubility and Appearance

9-(Methylaminomethyl)anthracene typically appears as a solid.[\[2\]](#) It is slightly soluble in chloroform and methanol.[\[2\]](#)

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **9-(Methylaminomethyl)anthracene**.

Mass Spectrometry

The mass spectrum of **9-(Methylaminomethyl)anthracene** provides key information about its molecular weight and fragmentation pattern.

m/z Value	Interpretation
221	Molecular Ion $[M]^+$
191	$[M - CH_2NHCH_3]^+$
178	$[Anthracene]^+$

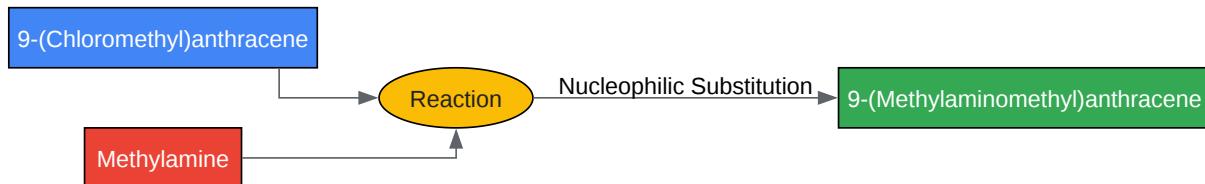
Infrared (IR) Spectroscopy

The infrared spectrum of **9-(Methylaminomethyl)anthracene** exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption in the range of 1610-1640 cm^{-1} is indicative of the urea carbonyl group when derivatized.

Synthesis of **9-(Methylaminomethyl)anthracene**: An Experimental Protocol

The synthesis of **9-(Methylaminomethyl)anthracene** can be achieved through the nucleophilic substitution of 9-(chloromethyl)anthracene with methylamine. The following protocol outlines a representative procedure.

Materials


- 9-(Chloromethyl)anthracene
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Sodium bicarbonate (or other mild base)
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

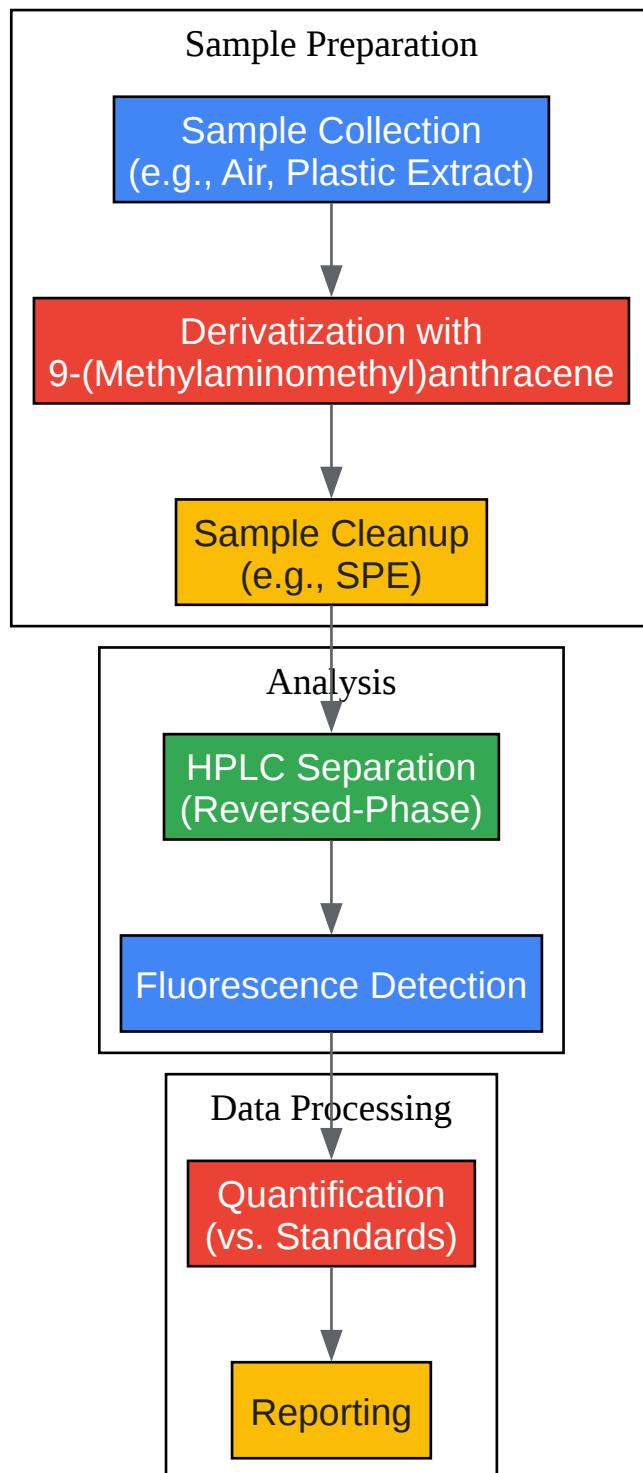
Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-(chloromethyl)anthracene in a minimal amount of anhydrous THF.
- Addition of Methylamine: To the stirred solution, add an excess of methylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with dichloromethane.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **9-(Methylaminomethyl)anthracene**.

Synthetic Pathway Diagram

[Click to download full resolution via product page](#)


Caption: Synthesis of **9-(Methylaminomethyl)anthracene**.

Application in Isocyanate Detection

A significant application of **9-(Methylaminomethyl)anthracene** is its use as a derivatizing agent for the detection and quantification of isocyanates in various matrices, including air and plastics.^{[2][5][6]} The secondary amine group of **9-(Methylaminomethyl)anthracene** reacts with the isocyanate group (-NCO) to form a stable, highly fluorescent urea derivative. This allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.^[7]

Experimental Workflow for Isocyanate Analysis

The following diagram illustrates the typical workflow for the analysis of isocyanates using **9-(Methylaminomethyl)anthracene**.

[Click to download full resolution via product page](#)

Caption: Isocyanate analysis workflow.

Biological Relevance

9-(Methylaminomethyl)anthracene has been identified in human blood and is considered part of the human exposome, meaning it is a compound to which individuals may be exposed from environmental or occupational sources.^[3] It is not a naturally occurring metabolite.^[3] Its fluorescent properties have also led to its use as a model drug in studies investigating the release kinetics from nanoparticles.^{[5][6]}

Safety and Handling

9-(Methylaminomethyl)anthracene is classified as an irritant.^[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.^[2]

Conclusion

9-(Methylaminomethyl)anthracene is a well-characterized compound with defined physical, chemical, and spectral properties. Its synthesis is straightforward, and its primary application as a derivatizing agent for isocyanate analysis is well-established. This guide provides essential data and protocols to support further research and application of this versatile molecule in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-(Methylaminomethyl)anthracene | C₁₆H₁₅N | CID 188128 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 9-(METHYLAMINOMETHYL)ANTHRACENE | 73356-19-1 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 9-(Methylaminomethyl)anthracene (HMDB0247575) [hmdb.ca]
- 4. Workers' exposure to isocyanates (Journal Article) | OSTI.GOV [osti.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 9-(甲氨基)蒽 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057991#physical-and-chemical-properties-of-9-methylaminomethyl-anthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com